

Application Notes and Protocols for JPS014 in Western Blot Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **JPS014**, a potent proteolysis-targeting chimera (PROTAC), in Western blot experiments to study the degradation of Class I histone deacetylases (HDACs). This document includes detailed protocols, data presentation tables, and diagrams to facilitate the successful implementation of **JPS014** in your research.

Introduction

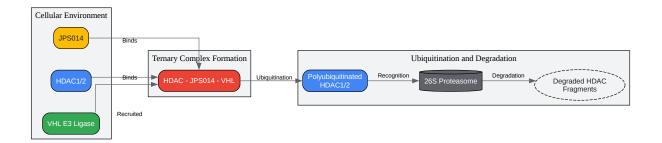
JPS014 is a benzamide-based PROTAC that selectively induces the degradation of Class I HDACs, primarily HDAC1 and HDAC2.[1][2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4] This targeted degradation approach offers a powerful tool to investigate the specific roles of HDAC1 and HDAC2 in various cellular processes, including gene expression, cell cycle control, and apoptosis.[4][5][6]

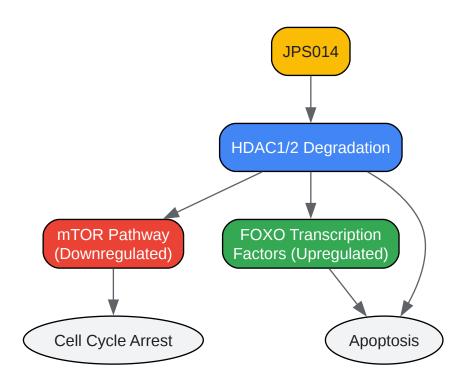
Mechanism of Action

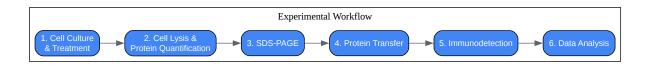
JPS014 is a heterobifunctional molecule comprising a ligand for Class I HDACs derived from the inhibitor CI-994, a linker, and a ligand for the VHL E3 ligase.[4][5] The simultaneous binding of **JPS014** to both an HDAC and VHL facilitates the formation of a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the HDAC



protein. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[4][7]









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